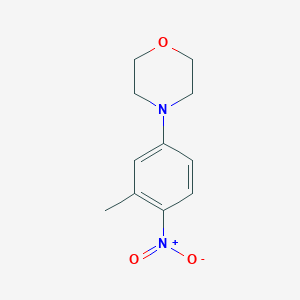

4-(3-Methyl-4-nitrophenyl)morpholine

説明

Structure

3D Structure

特性

IUPAC Name |

4-(3-methyl-4-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-9-8-10(2-3-11(9)13(14)15)12-4-6-16-7-5-12/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRHTTDXNXCWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460516 | |

| Record name | 4-(3-Methyl-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220679-09-4 | |

| Record name | 4-(3-Methyl-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Strategies for 4-(3-Methyl-4-nitrophenyl)morpholine Synthesis

A primary and widely utilized method for the synthesis of N-aryl morpholines is the nucleophilic aromatic substitution (SNAr) reaction. mdpi.comresearchgate.net This approach involves the reaction of a suitably activated phenyl precursor with morpholine (B109124). In the context of this compound synthesis, the logical precursor would be a 4-halo-2-methyl-1-nitrobenzene, where the halogen acts as a leaving group. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, particularly at the para position.

The reaction proceeds by the attack of the nitrogen atom of morpholine on the carbon atom bearing the halogen. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the halide ion yields the final product. The presence of the ortho-methyl group may exert a minor steric hindrance, potentially influencing the reaction rate compared to un-substituted analogues.

Key reaction parameters for a successful SNAr synthesis of this type are summarized in the table below, based on analogous reactions reported in the literature.

| Parameter | Typical Conditions |

| Substrate | 4-Fluoro-2-methyl-1-nitrobenzene or 4-Chloro-2-methyl-1-nitrobenzene |

| Nucleophile | Morpholine |

| Solvent | Aprotic polar solvents such as DMSO, DMF, or Acetonitrile (B52724) |

| Base | An excess of morpholine or a non-nucleophilic base like K₂CO₃ or Et₃N |

| Temperature | Elevated temperatures, typically ranging from 80°C to 150°C |

| Reaction Time | Several hours to overnight, depending on the reactivity of the halide |

This data is representative of typical SNAr reactions for the synthesis of N-aryl morpholines and is provided for illustrative purposes.

While less direct for the synthesis of this compound, condensation reactions are fundamental in the formation of the morpholine ring itself and in the synthesis of related structures. For instance, the condensation of p-halonitrobenzenes with morpholine is a known method to produce 4-(4-nitrophenyl)morpholine (B78992). google.com Adapting this to the target molecule would fall under the SNAr pathway described previously.

An alternative synthetic route involves the direct nitration of a precursor molecule, 4-(3-methylphenyl)morpholine. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents: the morpholino group and the methyl group. The morpholino group is an activating, ortho-, para-director due to the lone pair of electrons on the nitrogen atom. The methyl group is also an activating, ortho-, para-director.

In 4-(3-methylphenyl)morpholine, the positions ortho to the morpholino group are positions 2 and 6, and the para position is blocked. The positions ortho to the methyl group are positions 2 and 4, and the para position is position 6. Therefore, the most activated positions for electrophilic attack are positions 2, 4, and 6. The nitration is expected to occur at the most nucleophilic position that is sterically accessible. Given the combined activating effects of the morpholino and methyl groups, nitration is likely to be facile. The challenge lies in achieving regioselectivity for the desired 4-nitro isomer. The steric bulk of the morpholine group might influence the substitution pattern.

Typical nitrating agents and conditions for such transformations are presented below.

| Nitrating Agent | Reaction Conditions |

| HNO₃/H₂SO₄ | Concentrated acids, low temperatures (e.g., 0-10°C) to control the reaction rate and improve selectivity. |

| NH₄NO₃/KHSO₄ | Milder conditions, often in a solvent like acetonitrile at reflux. dergipark.org.tr |

| tert-Butyl nitrite (B80452) | Metal-free conditions, can offer high regioselectivity in certain systems. rsc.org |

This table presents common nitration conditions and is for illustrative purposes. The actual outcome for the nitration of 4-(3-methylphenyl)morpholine would require experimental verification.

More complex, multi-step synthetic routes could also be envisioned, although they are likely less efficient than the direct SNAr or nitration approaches. Such a sequence could involve the initial synthesis of a more complex precursor followed by a cyclization step to form the morpholine ring or a series of functional group interconversions on a pre-formed arylmorpholine. However, for a molecule with the relative simplicity of this compound, these routes are generally not the preferred synthetic strategy.

Functional Group Transformations and Reactivity Studies

The primary functional group of interest for further chemical transformations in this compound is the nitro group. Its reduction to an amino group opens up a wide range of subsequent chemical modifications.

The reduction of the nitro group in this compound to the corresponding aniline (B41778), 4-amino-2-methylphenyl)morpholine, is a key transformation. This can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient. researchgate.net

Catalytic Hydrogenation:

This method typically involves the use of a metal catalyst and a source of hydrogen. The reaction is generally clean and high-yielding.

| Catalyst | Hydrogen Source | Solvent | Temperature & Pressure |

| Palladium on Carbon (Pd/C) | H₂ gas | Methanol (B129727), Ethanol, Ethyl acetate (B1210297) | Room temperature, 1-4 atm |

| Platinum on Carbon (Pt/C) | H₂ gas | Acetic acid, Ethanol | Room temperature, atmospheric pressure |

| Raney Nickel (Raney Ni) | H₂ gas or Hydrazine | Ethanol | Room temperature to mild heating, atmospheric to moderate pressure |

This data represents typical conditions for the catalytic hydrogenation of aromatic nitro compounds. rsc.orgresearchgate.net

Chemo-Selective Reductions:

In cases where other reducible functional groups might be present in a more complex molecule, chemo-selective reduction methods are employed to specifically target the nitro group. Various reagents and catalyst systems have been developed for this purpose.

For instance, the use of reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst can achieve the selective reduction of nitroarenes. researchgate.net Molybdenum disulfide (MoS₂) has also been reported as a highly selective catalyst for the reduction of nitrobenzenes with hydrazine, tolerating other functional groups. researchgate.net Electrochemical methods are also emerging as a green and efficient way to achieve the chemo-selective reduction of nitroarenes. rsc.org

Oxidation Reactions of the Morpholine Ring to Morpholinone Derivatives

The morpholine moiety within this compound is susceptible to oxidation, leading to the formation of the corresponding morpholin-3-one (B89469) derivative. This transformation typically involves the oxidation of the α-carbon adjacent to the nitrogen atom within the morpholine ring. While specific studies on the 3-methyl substituted compound are not widely documented, the oxidation of the closely related 4-(4-nitrophenyl)morpholine provides a clear precedent for this reaction.

In a patented synthetic route, 4-(4-nitrophenyl)morpholine is oxidized to 4-(4-nitrophenyl)-3-morpholinone. google.com This conversion can be achieved using potent oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or alternatives like halite or chlorine dioxide under acidic conditions (pH < 7). google.com The reaction selectively targets the methylene (B1212753) group adjacent to the nitrogen, introducing a carbonyl group to form the lactam structure of the morpholinone.

The general reaction scheme can be represented as follows:

Table 1: Oxidation of 4-(Aryl)morpholine to 4-(Aryl)morpholin-3-one

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| 4-(4-Nitrophenyl)morpholine | Potassium Permanganate (KMnO₄) | 4-(4-Nitrophenyl)-3-morpholinone |

This oxidative transformation is a key step in the synthesis of more complex molecules, including pharmaceutical intermediates like 4-(4-aminophenyl)-3-morpholinone, which is a precursor for the drug Rivaroxaban. google.comchemicalbook.com The presence of the methyl group on the phenyl ring of the title compound is not expected to significantly alter the feasibility of this oxidation reaction on the distal morpholine ring.

Nucleophilic Reactivity of the Morpholine Nitrogen and Electrophilic Characteristics of the Nitrophenyl Moiety

The reactivity of this compound is characterized by a duality stemming from its constituent parts: the nucleophilic morpholine nitrogen and the electrophilic nitrophenyl ring.

Nucleophilic Reactivity of the Morpholine Nitrogen: The nitrogen atom in the morpholine ring possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is fundamental to the synthesis of the parent compound itself, which typically involves a nucleophilic aromatic substitution (SNAr) reaction. In this synthesis, morpholine acts as the nucleophile, attacking an activated aromatic ring such as 3-methyl-4-nitro-halobenzene. mdpi.com The nitrogen's ability to donate its electron pair allows it to form a new carbon-nitrogen bond with the electron-deficient aromatic ring. The nucleophilicity of secondary amines like morpholine is well-established and plays a crucial role in various organic reactions. nih.gov

Mechanistic Investigations of Key Reactions

Elucidation of Stepwise and Concerted Pathways in Nucleophilic Substitution Reactions

The formation of this compound via nucleophilic aromatic substitution (SNAr) serves as a prime example for mechanistic investigation. SNAr reactions can proceed through two primary pathways: a classical two-step (stepwise) mechanism or a concerted one-step mechanism.

The stepwise mechanism is the most common pathway for activated aryl halides. researchgate.net It involves two distinct steps:

Addition: The nucleophile (morpholine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of a strong electron-withdrawing group, such as the nitro group at the para position, is crucial for stabilizing this intermediate. libretexts.orgresearchgate.net

Elimination: The leaving group departs from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final product.

The concerted (cSNAr) mechanism involves a single transition state where the bond to the nucleophile is formed simultaneously as the bond to the leaving group is broken. researchgate.netrsc.org This pathway is less common and typically occurs when the aromatic ring is not sufficiently activated to stabilize a discrete Meisenheimer intermediate. researchgate.net

For the reaction forming this compound, the presence of the para-nitro group strongly favors the stepwise mechanism . The nitro group provides significant resonance stabilization for the negative charge in the Meisenheimer intermediate, making this pathway energetically favorable. libretexts.org

Kinetic Studies and Brønsted-Type Plot Analyses in Aminolysis Reactions

Kinetic studies, particularly those involving Brønsted-type plots, are powerful tools for elucidating reaction mechanisms. In the context of aminolysis reactions where an amine nucleophile attacks a substrate, these plots can distinguish between stepwise and concerted mechanisms and identify the rate-determining step.

A Brønsted-type plot correlates the logarithm of the reaction rate constant (log kN) with the pKₐ of the conjugate acid of the amine nucleophile. nih.gov The slope of this plot, known as the Brønsted coefficient (β), provides insight into the degree of bond formation in the transition state.

For the aminolysis of substrates like methyl 4-nitrophenyl carbonate with a series of secondary alicyclic amines, kinetic studies have shown biphasic Brønsted plots. researchgate.netacs.org

A shallow slope (low β value, e.g., ~0.3) at high amine pKₐ suggests that the breakdown of the tetrahedral intermediate to products is the rate-determining step.

A steep slope (high β value, e.g., ~0.9) at low amine pKₐ indicates that the initial nucleophilic attack (formation of the intermediate) is rate-determining. researchgate.netacs.org

A linear Brønsted plot, as seen in the aminolysis of 4-nitrophenyl chlorothionoformates (β = 0.26), suggests a consistent mechanism across the series of amines, with the formation of the tetrahedral intermediate being rate-determining. nih.gov While specific kinetic data for this compound is not available, these related studies provide a framework for predicting its behavior in aminolysis reactions, where it could act as the amine nucleophile.

Influence of Substituent Effects on Reaction Mechanisms and Rate-Determining Steps

Substituents on the aromatic ring play a critical role in dictating the mechanism and rate of SNAr reactions.

Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a powerful EWG. When positioned ortho or para to the leaving group, it significantly accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate through resonance. libretexts.org A meta-nitro group offers less stabilization. This stabilization lowers the activation energy for the first step (nucleophilic attack), making it more favorable.

Electron-Donating Groups (EDGs): The methyl group (-CH₃) is a weak EDG. It releases electron density into the ring, which slightly destabilizes the carbanionic intermediate and thus has a deactivating effect on SNAr reactions compared to an unsubstituted ring.

Mannich Reaction Mechanisms in the Formation of Nitrophenyl Morpholine Adducts

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. adichemistry.com The reaction involves an aldehyde (often formaldehyde), a primary or secondary amine, and an active hydrogen compound (e.g., a ketone). libretexts.org this compound, as a secondary amine, can participate in the Mannich reaction.

The mechanism proceeds in two main stages: adichemistry.comwikipedia.org

Formation of the Iminium Ion: The secondary amine, this compound, reacts with an aldehyde (e.g., formaldehyde) in an acid-catalyzed process. This involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form a reactive electrophilic species called an Eschenmoser-like salt or iminium ion.

Nucleophilic Attack: An enolizable compound, such as a ketone, tautomerizes to its enol form under the acidic conditions. The electron-rich enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This forms a new carbon-carbon bond and, after proton transfer, yields the final β-amino-carbonyl adduct (a Mannich base).

A related process is the nitro-Mannich (or aza-Henry) reaction, where the nucleophile is a deprotonated nitroalkane (a nitronate). wikipedia.org In this variation, the nitronate adds to an imine or iminium ion to form a β-nitroamine. ucl.ac.uk If this compound were reacted with an aldehyde and a nitroalkane, it could lead to the formation of a β-nitroamine adduct via this pathway.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(4-Nitrophenyl)morpholine |

| 4-(4-Nitrophenyl)-3-morpholinone |

| Potassium Permanganate |

| 4-(4-Aminophenyl)-3-morpholinone |

| Rivaroxaban |

| 3-Methyl-4-nitro-halobenzene |

| Methyl 4-nitrophenyl carbonate |

| 4-Nitrophenyl chlorothionoformate |

Structural Characterization and Computational Chemical Analysis

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Aliphatic Proton and Carbon Assignment

No specific ¹H or ¹³C NMR spectral data, including chemical shifts and coupling constants for the aromatic and aliphatic protons and carbons of 4-(3-Methyl-4-nitrophenyl)morpholine, have been reported in peer-reviewed literature.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Detailed experimental Infrared (IR) and Raman spectroscopic data, which would identify characteristic vibrational frequencies for functional groups such as the nitro group (NO₂), C-N, C-O-C, and aromatic C-H bonds, are not available.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Published mass spectrometry data confirming the molecular weight and detailing the fragmentation pattern of this compound could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the UV-Vis absorption maxima (λ_max), which would describe the electronic transitions within the molecule, has not been documented.

Crystallographic Studies of Molecular and Crystal Structures

X-ray Diffraction Analysis of Conformation and Torsion Angles

There are no published single-crystal X-ray diffraction studies for this compound. Therefore, critical structural information such as its crystal system, space group, unit cell dimensions, and key conformational details like torsion angles remain undetermined.

While research exists for structurally related compounds such as 4-(4-nitrophenyl)morpholine (B78992) and 4-(3-nitrophenyl)morpholine, these findings cannot be directly extrapolated to the titled compound due to the electronic and steric influence of the additional methyl group on the phenyl ring. The generation of a scientifically accurate article with detailed research findings and data tables is contingent on the future publication of experimental work on this compound.

Analysis of Morpholine (B109124) Ring Conformation

In the case of the analogue 4-(4-nitrophenyl)morpholine, the 4-nitrophenyl substituent has been observed to occupy a quasi-equatorial position on the morpholine ring. mdpi.com This arrangement minimizes steric hindrance and is generally the more thermodynamically stable position for a large substituent on a cyclohexane-like ring. It is therefore highly probable that the 3-methyl-4-nitrophenyl group in the title compound also assumes an equatorial or quasi-equatorial orientation relative to the chair-form morpholine ring to achieve maximum stability.

| Feature | Description | Source(s) |

| Ring Conformation | Adopts a stable chair conformation. | mdpi.comresearchgate.net |

| Substituent Position | The nitrophenyl group likely occupies a quasi-equatorial position. | mdpi.com |

Investigation of Intermolecular Interactions: Hydrogen Bonding and π–π Stacking

The crystal structure of molecules like this compound is stabilized by a network of intermolecular forces. Key among these are hydrogen bonds and π–π stacking interactions.

π–π Stacking: Aromatic π–π stacking interactions are another crucial stabilizing force, particularly due to the presence of the electron-deficient nitrophenyl ring. researchgate.net In the crystal structure of 4-(4-nitrophenyl)morpholine, these interactions are evident, with a measured perpendicular distance of 3.7721 (8) Å between the parallel planes of the aromatic rings. researchgate.net This type of face-to-face stacking helps to stabilize the crystal lattice. researchgate.netresearchgate.net The combination of the electron-withdrawing nitro group and the aromatic ring creates conditions favorable for such interactions. researchgate.net

| Interaction Type | Description | Key Data | Source(s) |

| Hydrogen Bonding | Weak C–H···O interactions between ring methylene (B1212753) groups and nitro group oxygens. | Formation of dimers. | mdpi.comresearchgate.net |

| π–π Stacking | Face-to-face stacking of the nitrophenyl rings. | Perpendicular distance of 3.7721 (8) Å in an analogue. | researchgate.net |

Computational Chemistry Approaches

Computational chemistry offers powerful tools to investigate the properties of this compound at an atomic level, providing insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. nih.gov For compounds analogous to this compound, DFT calculations, often using the B3LYP functional, have been successfully employed to optimize molecular geometry and calculate vibrational frequencies. nih.govresearchgate.net

These calculations can predict bond lengths and angles with high accuracy, which correlate well with experimental data from X-ray crystallography. researchgate.net Furthermore, DFT is used to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. Analysis of the molecular electrostatic potential (MEP) map, also derived from DFT, can identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov

The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). nih.gov Docking studies on other morpholine-containing compounds have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the active site of target proteins. nih.gov Such simulations could elucidate the potential biological targets for this compound and guide the design of more potent derivatives.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov Starting from a static structure, often obtained from molecular docking, MD simulations can explore the conformational flexibility of the ligand and the target protein, providing a more dynamic and realistic view of their interaction. nih.govmdpi.com

Using force fields like Amber, MD simulations can assess the stability of the ligand-protein complex by monitoring parameters such as the root-mean-square deviation (RMSD) over the simulation period. nih.gov This approach helps to validate docking results and provides detailed insights into the thermodynamics of binding, including the calculation of binding free energies. For this compound, MD simulations could reveal how it adapts its conformation within a binding pocket and the stability of its interactions with key residues.

Biological Activities and Pharmaceutical Applications

Applications in Medicinal Chemistry and Drug Discovery

Precursor Role in the Synthesis of Pharmaceutical Agents

The principal application of 4-(3-Methyl-4-nitrophenyl)morpholine in pharmaceutical research is its function as a precursor to 3-Methyl-4-morpholinoaniline. This transformation is typically achieved through the chemical reduction of the nitro group (-NO₂) to an amine group (-NH₂), a common and well-established process in organic synthesis. The resulting aniline (B41778) derivative is a versatile intermediate used in the construction of more elaborate molecules.

The significance of 3-Methyl-4-morpholinoaniline lies in its bifunctional nature; the amine group provides a reactive site for forming amide, sulfonamide, or other linkages, while the morpholine (B109124) moiety can influence the solubility, metabolic stability, and target-binding properties of the final compound. This makes it a valuable reagent for medicinal chemists exploring new chemical entities. For example, 3-Methyl-4-morpholinoaniline is explicitly named as a reactant in the synthesis of compounds investigated for their kinase-inhibiting properties. googleapis.com

| Precursor Compound | Key Transformation | Resulting Intermediate |

| This compound | Nitro Group Reduction | 3-Methyl-4-morpholinoaniline |

Development of Kinase Inhibitors

A significant application of this compound, via its aniline derivative, is in the development of kinase inhibitors. googleapis.com Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. As a result, kinase inhibitors are a major focus of modern drug discovery.

Table of Synthetic Intermediates in Kinase Inhibitor Development

| Starting Material | Intermediate | Target Class | Reference |

|---|---|---|---|

| This compound | 3-Methyl-4-morpholinoaniline | Spleen tyrosine kinase (Syk) Inhibitors | googleapis.com |

Research into Antithrombotic Agents (e.g., Factor Xa Inhibitors)

A review of scientific literature and patent databases did not yield specific information linking this compound or its direct derivatives to research and development of antithrombotic agents, including Factor Xa inhibitors.

Design and Synthesis of Reverse Transcriptase Inhibitors

There is no information available in the reviewed scientific literature to suggest that this compound has been used as a precursor or scaffold in the design and synthesis of reverse transcriptase inhibitors.

Applications in Treating Neurological Disorders

An examination of the available scientific and patent literature reveals no direct applications or studies of this compound in the context of treating neurological disorders.

Screening for Anti-Parasitic Agents (e.g., against Trypanosoma cruzi)

There is no available scientific literature detailing the screening of this compound as an anti-parasitic agent, including any activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. While the broader classes of nitroaromatic compounds and morpholine derivatives have been investigated for antiparasitic properties, the specific activity of this compound has not been reported. nih.govnih.gov Studies on other nitro-containing molecules, such as nitroisoxazoles, suggest that the nitro group can be crucial for trypanocidal activity, often through the generation of free radicals. nih.govresearchgate.net However, without direct testing, it is not possible to confirm such activity for this compound.

Structure Activity Relationship Sar Studies

Impact of Substituent Variation on Biological Efficacy and Selectivity

Variations in the substituents on both the phenyl ring and the morpholine (B109124) moiety of 4-aryl-morpholine derivatives can significantly impact their biological efficacy and selectivity. For instance, in related compounds, the introduction of different substituents on the aromatic ring can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. researchgate.net

In the case of 4-(3-methyl-4-nitrophenyl)morpholine, the methyl group at the 3-position and the nitro group at the 4-position of the phenyl ring are key determinants of its activity. The methyl group, being an electron-donating group, can influence the electron density of the aromatic ring. The position of this substituent is also crucial; for example, studies on other compounds have shown that ortho-substitution on the phenyl ring can lead to less potent compounds compared to meta or para substitutions. mdpi.com

Furthermore, modifications to the morpholine ring itself, such as the introduction of alkyl groups, have been shown to increase anticancer activity in other morpholine-containing compounds. e3s-conferences.org The unsubstituted morpholine in this specific compound, however, is considered important for its potential activity. e3s-conferences.org

A hypothetical exploration of substituent variations on this compound could involve replacing the methyl group with other alkyl or alkoxy groups to modulate lipophilicity and steric bulk. Similarly, the nitro group could be replaced with other electron-withdrawing groups like cyano or sulfonyl groups to fine-tune the electronic properties.

Table 1: Hypothetical Impact of Phenyl Ring Substituent Variations on Biological Activity

| Position | Original Substituent | Hypothetical Variation | Potential Impact on Activity |

|---|---|---|---|

| 3 | -CH3 (Methyl) | -H, -Cl, -OCH3 | Alteration of steric and electronic properties, potentially affecting binding affinity and selectivity. |

| 4 | -NO2 (Nitro) | -CN, -SO2CH3, -CF3 | Modulation of electron-withdrawing strength, influencing target interaction and metabolic stability. |

Role of the Nitro Group and Its Electronic Influence on Molecular Activity

The nitro group (NO₂) is a potent electron-withdrawing moiety that significantly influences the electronic properties of the molecule. nih.gov This strong electron-withdrawing nature can enhance the interaction of the compound with biological targets by creating a more electron-deficient aromatic ring. researchgate.net In many bioactive molecules, the nitro group is considered both a pharmacophore and a toxicophore, contributing to both therapeutic effects and potential toxicity. researchgate.netdntb.gov.ua

The electronic influence of the nitro group in this compound can lead to several effects:

Enhanced Binding Affinity: The electron-withdrawing properties of the nitro group can increase the stability of the molecule and improve its binding affinity to target receptors. svedbergopen.com

Metabolic Activation: The nitro group can undergo metabolic reduction in biological systems to form reactive intermediates. svedbergopen.comnih.gov These intermediates can contribute to the therapeutic action of the drug. svedbergopen.com

Modulation of Physicochemical Properties: The polar nature of the nitro group can affect the solubility and lipophilicity of the compound, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

The presence of the nitro group has been associated with a wide range of biological activities in various compounds, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govdntb.gov.ua

Table 2: Electronic Properties and Potential Biological Roles of the Nitro Group

| Property | Description | Potential Biological Consequence |

|---|---|---|

| Electron-Withdrawing Nature | Pulls electron density from the aromatic ring. | Enhanced receptor binding, increased molecular stability. svedbergopen.com |

| Redox Activity | Can be metabolically reduced to reactive species. | Prodrug activation, potential for oxidative stress. svedbergopen.comnih.gov |

| Polarity | Increases the polarity of the molecule. | Influences solubility and pharmacokinetic profile. nih.gov |

Stereochemical Effects and Conformational Preferences on Biological Function

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, and its preferred spatial arrangement, or conformation, are critical for its biological function. windows.netucsd.edu The morpholine ring in this compound typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. researchgate.netmdpi.com

In the solid state, the conformation of similar compounds like 4-(4-nitrophenyl)morpholine (B78992) has been studied, revealing that the nitrophenyl group can occupy either a quasi-axial or quasi-equatorial position on the morpholine ring. mdpi.comresearchgate.net This conformational preference can be influenced by intermolecular interactions in the crystal lattice. researchgate.net In solution, the morpholine ring can exist in an equilibrium between different chair and boat conformations, with the equatorial chair conformer generally being predominant. researchgate.net

The specific conformation adopted by this compound will determine the spatial orientation of the nitrophenyl group relative to the morpholine ring. This orientation is crucial for how the molecule fits into the binding site of a biological target. Even subtle changes in conformation can lead to significant differences in biological activity.

Comparison of Morpholine and Thiomorpholine Scaffolds in Bioactive Compounds

The morpholine scaffold is a common feature in many drugs due to its favorable physicochemical properties. researchgate.net Replacing the oxygen atom in the morpholine ring with a sulfur atom results in a thiomorpholine scaffold. This substitution can lead to significant changes in the biological and pharmacological properties of the compound. jchemrev.comjchemrev.com

Key differences between morpholine and thiomorpholine scaffolds include:

Lipophilicity: The sulfur atom in thiomorpholine generally increases the lipophilicity of the molecule compared to the oxygen in morpholine. mdpi.com This can affect the compound's ability to cross cell membranes.

Metabolic Stability: The sulfur atom in thiomorpholine is a "metabolically soft spot" and can be easily oxidized to the corresponding sulfoxide and sulfone. mdpi.com This can be a way to modulate the metabolic profile of a drug.

Basicity: Thiomorpholine has a slightly different basicity compared to morpholine, which can influence its interactions with biological targets. researchgate.net

The choice between a morpholine and a thiomorpholine scaffold is a common strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. researchgate.net

Table 3: Comparison of Morpholine and Thiomorpholine Scaffolds

| Property | Morpholine | Thiomorpholine | Implication for Bioactivity |

|---|---|---|---|

| Heteroatom | Oxygen | Sulfur | Affects polarity, hydrogen bonding capability, and metabolic stability. |

| Lipophilicity | Lower | Higher mdpi.com | Influences membrane permeability and distribution. |

| Metabolism | Generally more stable | Prone to oxidation at the sulfur atom mdpi.com | Can lead to the formation of active or inactive metabolites. |

Influence of Aromatic and Heterocyclic Ring Substitutions on Pharmacological Profiles

The nature of the aromatic ring attached to the morpholine moiety plays a crucial role in determining the pharmacological profile of the compound. researchgate.net Replacing the substituted phenyl ring in this compound with other aromatic or heterocyclic rings can lead to compounds with different biological activities.

Aromatic rings are fundamental components of many drugs, contributing to ligand-receptor interactions and influencing ADME properties. researchgate.netnih.gov The number and type of aromatic rings can impact the drug-like properties of a molecule. mdpi.com For instance, incorporating heterocyclic rings, such as pyridine, pyrimidine, or quinoline, can introduce additional sites for hydrogen bonding and alter the electronic distribution of the molecule, potentially leading to improved potency and selectivity. nih.govmdpi.com

The choice of the aromatic or heterocyclic ring is a key aspect of drug design, allowing for the fine-tuning of the pharmacological profile to achieve the desired therapeutic effect.

Modulation of Activity via Linker Moiety Design and Modifications

While this compound directly connects the phenyl ring to the morpholine nitrogen, in many other bioactive compounds, a linker moiety is introduced between the aromatic and the heterocyclic components. The design and modification of this linker can significantly modulate the biological activity.

Studies on quinazoline derivatives, for example, have shown that the length and flexibility of a linker chain between the quinazoline core and a morpholine ring can impact the compound's potency. mdpi.com A longer linker can allow for more optimal interactions with the target protein, such as forming hydrogen bonds with key amino acid residues. mdpi.com

Even though there is no linker in this compound, understanding the principles of linker design is important for the potential future development of analogs. Introducing a short, flexible or rigid linker could alter the conformational freedom of the molecule and its ability to bind to a target.

Analytical Method Development and Characterization Techniques

Chromatographic Methodologies

Chromatography is a cornerstone for the analysis of 4-(3-Methyl-4-nitrophenyl)morpholine, providing the necessary selectivity and sensitivity for purity assessment, quantification, and metabolite identification. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography-mass spectrometry (GC-MS) are the principal techniques employed.

Reversed-phase HPLC (RP-HPLC) is a widely adopted method for determining the purity and concentration of this compound. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. The separation of the target analyte from impurities is achieved by optimizing the mobile phase composition, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with pH modifiers like trifluoroacetic acid to ensure sharp peak shapes. ijcpa.in Quantification is performed using a UV detector, as the nitroaromatic structure of the compound provides strong chromophores.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

UPLC represents an evolution of HPLC, utilizing smaller particle size columns (typically <2 µm) to achieve faster separations, higher resolution, and increased sensitivity. frontiersin.org This is particularly advantageous for high-throughput screening or when analyzing complex mixtures containing this compound and its potential degradation products or metabolites. The fundamental principles of separation are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. The increased peak capacity of UPLC allows for better resolution of closely eluting impurities.

Table 2: Representative UPLC Method Parameters for High-Throughput Analysis

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Gradient: Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | Photodiode Array (PDA) at 254 nm |

| Injection Volume | 2 µL |

| Run Time | 5 minutes |

GC-MS is a powerful technique for the identification of volatile and semi-volatile metabolites of this compound. Due to the relatively low volatility of the parent compound, derivatization is often necessary to increase its thermal stability and volatility for GC analysis. nih.govresearchgate.net One common approach for compounds containing amine groups is derivatization to form more volatile amides. nih.gov Following separation in the gas chromatograph, the mass spectrometer provides detailed structural information, enabling the identification of metabolites through the fragmentation patterns of the parent ion.

For morpholine (B109124) and its derivatives, derivatization can be essential for achieving good chromatographic performance and sensitivity. nih.govnih.gov For instance, reaction with reagents like sodium nitrite (B80452) under acidic conditions can produce a more volatile N-nitroso derivative suitable for GC-MS analysis. nih.govresearchgate.net

Table 3: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C (Splitless mode) |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ionization | Electron Impact (EI), 70 eV |

| MS Transfer Line | 280 °C |

| Scan Range | 50-500 m/z |

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis. The goal is to isolate this compound from the sample matrix, concentrate it, and remove interfering substances.

Liquid-liquid extraction is a conventional and widely used technique for separating analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov For this compound, which possesses both polar (morpholine, nitro group) and non-polar (methylphenyl group) characteristics, the choice of organic solvent is crucial. Solvents such as ethyl acetate (B1210297) or dichloromethane (B109758) are often effective. nih.govnih.gov

Optimization of LLE involves adjusting the pH of the aqueous phase to ensure the analyte is in its most non-polar, un-ionized form to maximize its partitioning into the organic phase. rsc.org Since the morpholine moiety is basic, adjusting the sample to a basic pH would suppress the protonation of the morpholine nitrogen, thereby increasing its extractability into an organic solvent. nih.govnih.gov

Table 4: LLE Optimization Parameters for this compound

| Parameter | Range/Factor Investigated | Optimal Condition |

| Extraction Solvent | Dichloromethane, Ethyl Acetate, Methyl tert-butyl ether | Ethyl Acetate |

| Aqueous Phase pH | 7.0 - 11.0 | pH 10.0 |

| Solvent to Sample Ratio | 1:1, 2:1, 3:1 (v/v) | 2:1 |

| Number of Extractions | 1, 2, 3 | 2 |

Solid-phase microextraction is a solvent-free, rapid, and sensitive sample preparation technique. It utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. nih.govnih.govtuc.gr For nitroaromatic compounds, SPME fibers with coatings such as polydimethylsiloxane (B3030410) (PDMS) can be effective. nih.gov The extraction can be performed by direct immersion of the fiber into a liquid sample or by exposing it to the headspace above the sample. mdpi.com

After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. tuc.gr This technique is particularly useful for trace analysis in environmental or biological samples. Optimization involves selecting the appropriate fiber coating, adjusting sample pH and ionic strength, and defining the extraction time and temperature. oup.com

Table 5: Potential SPME Method Parameters for Trace Analysis

| Parameter | Condition |

| SPME Fiber Coating | 100 µm Polydimethylsiloxane (PDMS) |

| Extraction Type | Direct Immersion |

| Sample pH | Adjusted to >10 with NaOH |

| Salt Addition | 20% (w/v) NaCl |

| Extraction Time | 40 minutes |

| Extraction Temperature | 50 °C with stirring |

| Desorption | 280 °C for 3 min in GC inlet |

Method Validation and Quality Control

The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose. This typically involves a thorough evaluation of various performance characteristics as defined by regulatory bodies such as the International Council for Harmonisation (ICH).

Validation Parameters: Selectivity, Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ)

For a hypothetical analytical method for this compound, the following parameters would need to be rigorously assessed:

Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The capacity of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Without experimental data, it is not possible to provide specific values for the linearity range, LOD, or LOQ for the analysis of this compound.

Table 1: Hypothetical Validation Parameters for an Analytical Method for this compound

| Validation Parameter | Description | Target Acceptance Criteria (General) |

|---|---|---|

| Selectivity | No interference from blank, placebo, or known impurities at the retention time of the analyte. | Peak purity of the analyte peak should pass. |

| Linearity | A linear relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. |

| Limit of Detection (LOD) | The lowest concentration at which the analyte can be detected. | Signal-to-noise ratio of ≥ 3:1. |

| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Signal-to-noise ratio of ≥ 10:1. |

Note: The data in this table is hypothetical and serves as a general illustration of typical acceptance criteria in analytical method validation. Specific values would need to be determined through experimental studies.

Emerging Research Directions and Material Science Applications

Utilization in the Development of Advanced Materials:

No information was found on its use in polymeric systems, nanomaterials with tailored properties, or the synthesis of nanowires. While a related compound, 4-(4-Nitrophenyl)morpholin-3-one, has been mentioned in the context of nanowire synthesis, this does not apply to the specific molecule .

Optoelectronic and Photochemical Applications:

There is no available research exploring 4-(3-Methyl-4-nitrophenyl)morpholine as a photoremovable protecting group (PPG). Although its nitrobenzyl-like structure is characteristic of some PPGs, its specific application or investigation for this purpose is not documented in the literature.

Coordination Chemistry and Metal Complex Formation:

No studies detailing the synthesis or characterization of metal complexes using this compound as a ligand were identified.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on this subject based on currently available information. Research may be ongoing or unpublished, but it is not present in the public scientific domain at this time.

Evaluation of Bioactivity in Metal-Coordinated Compounds (e.g., Pesticidal Activity)

A comprehensive review of scientific literature reveals a notable absence of studies specifically investigating the pesticidal activity of metal-coordinated compounds of this compound. While the broader class of morpholine (B109124) derivatives and their metal complexes has been a subject of research for various biological applications, including in the agrochemical sector, dedicated research into the insecticidal, herbicidal, or other pesticidal properties of metal complexes involving this specific ligand appears to be an unexplored area of study.

Morpholine and its derivatives are recognized for their diverse biological activities and have been incorporated into various pharmacologically active compounds. researchgate.netresearchgate.netresearchgate.netresearchgate.net The coordination of such organic ligands with metal ions can significantly enhance their biological efficacy, a principle that has been applied in the development of antimicrobial and anticancer agents. researchgate.netjapsonline.commdpi.com In the context of agrochemicals, certain morpholine derivatives have shown promise as fungicides and insecticides. researchgate.netresearchgate.net

However, searches of scholarly databases and chemical literature did not yield any specific reports on the synthesis of metal complexes with this compound for the purpose of evaluating their pesticidal potential. Consequently, there is no data available concerning the methodologies used for such an evaluation, nor are there any research findings or data tables to present on this specific topic. This indicates a significant research gap and a potential opportunity for future investigation into the agrochemical applications of these particular metal-coordinated compounds.

Q & A

Q. What are the common synthetic routes for preparing 4-(3-Methyl-4-nitrophenyl)morpholine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nitration of a substituted phenylmorpholine precursor. For example, nitration of 3-methylphenylmorpholine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) introduces the nitro group at the para position. Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product . Reaction optimization (temperature, stoichiometry of nitrating agents) minimizes byproducts like di-nitrated isomers. A typical yield range is 50–70%, depending on the purity of the starting material .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and morpholine ring protons (δ 3.5–4.0 ppm). The methyl group at the 3-position appears as a singlet (~δ 2.3 ppm) .

- X-ray Crystallography : Resolves spatial arrangement, confirming nitro and methyl group orientations (e.g., torsion angles between morpholine and phenyl rings) .

- FT-IR : Nitro group stretches (~1520 cm⁻¹ and 1350 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent nitro group photoreduction.

- Temperature : Stable at 4°C for >6 months; avoid prolonged exposure to >40°C to prevent decomposition.

- Humidity : Hygroscopic; store in a desiccator to avoid hydrolysis of the morpholine ring .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for structural confirmation?

- Methodological Answer :

- Dynamic NMR : Detect conformational flexibility (e.g., morpholine ring puckering) causing signal splitting.

- DFT Calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental NMR data to validate tautomeric forms .

- SC-XRD : Resolve discrepancies by correlating bond lengths/angles with electronic environments (e.g., nitro group planarity) .

Q. What strategies optimize regioselectivity during nitration to avoid di-nitrated byproducts?

- Methodological Answer :

- Directed Nitration : Use electron-donating groups (e.g., methyl) to direct nitration to the para position.

- Low-Temperature Control : Maintain reaction at 0–5°C to slow kinetic pathways favoring di-nitration.

- Catalytic Additives : FeCl₃ or zeolites enhance para selectivity via steric hindrance .

Q. How do substituents (methyl, nitro) influence electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer :

- Hammett Analysis : Quantify electron-withdrawing effects (σₚ for NO₂ = +0.78; σₘ for CH₃ = −0.07) to predict reactivity in Suzuki-Miyaura couplings.

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

Q. What advanced chromatographic methods resolve co-eluting impurities in HPLC analysis?

- Methodological Answer :

- UHPLC-MS/MS : Use C18 columns (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in acetonitrile/water. Monitor [M+H]⁺ ions (e.g., m/z 249.1) for quantification.

- Chiral HPLC : Separate enantiomers using amylose-based columns if asymmetric centers are present .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。